4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that features a tert-butyl group, a chlorophenyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyridazinone core.
Attachment of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Formation of the benzamide linkage: This final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce the pyridazinone moiety or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the tert-butyl and chlorophenyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 4-(tert-butyl)-N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 4-(tert-butyl)-N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Uniqueness
The uniqueness of 4-(tert-butyl)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the tert-butyl group can enhance its stability and lipophilicity, while the chlorophenyl group can influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-tert-butyl-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-23(2,3)18-8-4-17(5-9-18)22(29)25-14-15-27-21(28)13-12-20(26-27)16-6-10-19(24)11-7-16/h4-13H,14-15H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBNCPBSSUKGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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